molecular formula C8H8O2 B124410 (2,3,4,5,6-Pentadeuteriophenyl) acetate CAS No. 22705-26-6

(2,3,4,5,6-Pentadeuteriophenyl) acetate

Cat. No. B124410
CAS RN: 22705-26-6
M. Wt: 141.18 g/mol
InChI Key: IPBVNPXQWQGGJP-VIQYUKPQSA-N
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Description

Synthesis Analysis

The synthesis of phenyl acetates can be achieved through different methods. One such method is the palladium-catalyzed cyclocarbonylation of 2,4-pentadienyl acetates, as described in the second paper. This process involves the use of palladium complexes, such as PdCl2(PPh3)2, and results in the selective formation of phenyl acetates under specific conditions (120-140°C, 50 atm of CO) . Although the synthesis of (2,3,4,5,6-Pentadeuteriophenyl) acetate is not explicitly mentioned, similar catalytic systems could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of phenyl acetates is characterized by the presence of an acetyl group attached to a phenyl ring. The specific substitution pattern on the phenyl ring can significantly influence the reactivity and physical properties of the compound. In the case of (2,3,4,5,6-Pentadeuteriophenyl) acetate, the presence of deuterium atoms at specific positions on the phenyl ring would likely affect its vibrational modes and may alter its reactivity compared to non-deuterated analogs.

Chemical Reactions Analysis

Phenyl acetates undergo various chemical reactions, including hydrolysis. The first paper discusses the hydrolysis of 2,4,6-trinitrophenyl acetate catalyzed by carboxylic bases and tertiary amines . The study provides insights into the structure-reactivity correlations and suggests that the transition-state structure changes along the series of aryl acetates. This information could be relevant when considering the hydrolysis of (2,3,4,5,6-Pentadeuteriophenyl) acetate, as the deuterium substitution could influence the reaction kinetics and mechanism.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl acetates are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can affect properties such as solubility, melting point, and reactivity. The deuterium atoms in (2,3,4,5,6-Pentadeuteriophenyl) acetate would likely have a subtle impact on these properties, potentially altering the compound's behavior in chemical reactions and its physical characteristics.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : The compound has been used in the synthesis of various chemical derivatives. For example, Matthews et al. (1997) described the synthesis of (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane from benzene-d6, involving several steps including Friedel-Crafts acylation and chiral reduction (Matthews, Ellis, Cullis, & Farmer, 1997).

  • Use in Creating Biologically Active Compounds : Salionov (2015) synthesized esthers of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, indicating the compound's utility in creating substances with potential biological activities (Salionov, 2015).

  • Catalytic Applications : Ishii et al. (1993) explored the use of palladium-catalyzed cyclocarbonylation of 2,4-pentadienyl acetates, demonstrating how the compound can be involved in catalytic processes to produce phenyl acetates (Ishii, Gao, Xu, Iwasaki, & Hidai, 1993).

Pharmaceutical Research

  • Drug Synthesis Research : Costa et al. (2012) discussed the synthesis of ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, using green Suzuki coupling reactions. This highlights the compound's relevance in the development of new pharmaceuticals (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).

  • Production of D-Phenylglycine : Bossi, Cretich, and Righetti (1998) used Penicillin G acylase for producing pure D-phenylglycine from a racemate mixture, illustrating an application in pharmaceutical synthesis (Bossi, Cretich, & Righetti, 1998).

  • Analgesic and Anti-inflammatory Activities : Agudoawu and Knaus (2000) reported on the synthesis and activities of ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates, which exhibited analgesic and anti-inflammatory properties (Agudoawu & Knaus, 2000).

properties

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBVNPXQWQGGJP-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3,4,5,6-Pentadeuteriophenyl) acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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